Product packaging for Dipentaerythrityl hexacaprate(Cat. No.:CAS No. 107001-12-7)

Dipentaerythrityl hexacaprate

Cat. No.: B1670720
CAS No.: 107001-12-7
M. Wt: 1179.8 g/mol
InChI Key: HWGKTCLOBSICTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipentaerythrityl hexacaprate is a synthetic ester, specifically a hexaester formed from dipentaerythritol and a mixture of caprylic (C8) and capric (C10) fatty acids . This structure classifies it as a low molecular weight, multi-functional emollient with significant research interest in the field of cosmetic science and dermatology. In experimental formulations, it serves several key technical functions: it acts as an emulsifier, a skin-conditioning agent, a thickening agent for viscosity control, and a dispersant for pigments . Its research value is particularly linked to its sensory properties; studies characterize it as providing a soft, cushiony feel on the skin with a slight, non-tacky oil-like texture, making it a compound of interest for investigating skin feel and product spreadability . The mechanism of action for its emollient and conditioning properties is primarily physical. It works by forming a protective, hydrophobic layer on the surface of the skin or within a test formulation, which helps to reduce transepidermal water loss and smooth the skin surface . As a thickening agent and pigment dispersant, it functions by modifying the rheological properties of a formulation, enhancing stability, and preventing the agglomeration of solid particles. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications and is absolutely not for human consumption or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H130O13 B1670720 Dipentaerythrityl hexacaprate CAS No. 107001-12-7

Properties

CAS No.

107001-12-7

Molecular Formula

C70H130O13

Molecular Weight

1179.8 g/mol

IUPAC Name

[3-decanoyloxy-2-[[3-decanoyloxy-2,2-bis(decanoyloxymethyl)propoxy]methyl]-2-(decanoyloxymethyl)propyl] decanoate

InChI

InChI=1S/C70H130O13/c1-7-13-19-25-31-37-43-49-63(71)78-57-69(58-79-64(72)50-44-38-32-26-20-14-8-2,59-80-65(73)51-45-39-33-27-21-15-9-3)55-77-56-70(60-81-66(74)52-46-40-34-28-22-16-10-4,61-82-67(75)53-47-41-35-29-23-17-11-5)62-83-68(76)54-48-42-36-30-24-18-12-6/h7-62H2,1-6H3

InChI Key

HWGKTCLOBSICTE-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCC)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCC)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC

Appearance

Solid powder

Other CAS No.

107001-12-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dipentaerythrityl hexacaprate;  Dipentaerythrityl hexa C10 acid esters;  dipentaerythritol hexacaprate.

Origin of Product

United States

Synthesis and Reaction Chemistry of Dipentaerythrityl Hexacaprate

Esterification Pathways for Dipentaerythrityl hexacaprate

The primary pathway for the industrial synthesis of this compound is direct esterification. This method involves reacting dipentaerythritol (B87275) directly with capric acid (or a mixture of C8/C10 fatty acids) at elevated temperatures. tiiips.comsaapedia.org The reaction can be conducted with or without a catalyst, although catalytic processes are generally preferred to increase the reaction rate and improve yield under more moderate conditions.

Catalysts are crucial in the synthesis of this compound to accelerate the reaction, which would otherwise require very high temperatures and long reaction times. mdpi.com These catalysts function by providing an alternative reaction pathway with a lower activation energy. The choice of catalyst can influence not only the reaction rate but also the selectivity and purity of the final product.

Acid catalysis is a common and well-established method for producing polyol esters like this compound. tiiips.comontosight.ai The mechanism, a Fischer-type esterification, involves the protonation of the carboxylic acid (capric acid) by a strong acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. researchgate.netgoogle.com This protonation makes the carbonyl carbon of the fatty acid more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of the dipentaerythritol molecule.

The reaction proceeds through a tetrahedral intermediate. A subsequent proton transfer and the elimination of a water molecule regenerate the catalyst and form the ester linkage. This process is repeated for all six hydroxyl groups of the dipentaerythritol. The removal of water, often accomplished by distillation under atmospheric or reduced pressure, is critical to shift the equilibrium towards the product and achieve a high conversion rate. google.comsemanticscholar.org Tin-based catalysts, such as stannous oxalate (B1200264) or butyl stannic oxide, have also been employed, offering high product yields and simpler post-reaction treatment. google.com

An alternative, "greener" approach to the synthesis of polyol esters is the use of enzymes, particularly lipases, as biocatalysts. semanticscholar.orgrsc.org Enzymatic synthesis offers several advantages, including high selectivity, which reduces the formation of byproducts, and milder reaction conditions (lower temperature and pressure), which minimizes energy consumption and the risk of thermal degradation of the reactants or products.

In this process, a lipase, such as that from Candida antarctica, mediates the esterification reaction. rsc.org The mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol (dipentaerythritol) to form the ester. While enzymatic synthesis is promising, it has limitations for industrial-scale production of complex esters like this compound, primarily due to the higher cost of enzymes and their potential for lower efficiency in high-viscosity reaction mixtures compared to chemical catalysts. semanticscholar.org

Optimization of Reaction Parameters

To maximize the yield and purity of this compound while minimizing reaction time and energy input, the optimization of reaction parameters is essential. Key parameters include temperature, pressure, and the stoichiometric ratio of the reactants.

Temperature is a critical factor in the esterification process. Increasing the reaction temperature generally accelerates the reaction rate. researchgate.net For the synthesis of similar pentaerythritol (B129877) esters, reaction temperatures typically range from 150°C to 240°C. researchgate.netgoogle.com However, excessively high temperatures (e.g., above 260°C) can lead to undesirable side reactions, such as the decarboxylation of the fatty acids or thermal degradation of the polyol, which can result in a darker, lower-quality product. mdpi.com

Pressure plays a significant role, primarily in the removal of the water byproduct. The esterification is often carried out under vacuum (reduced pressure). semanticscholar.orggoogle.com Applying a vacuum helps to continuously remove water from the reaction mixture, which, according to Le Chatelier's principle, shifts the reaction equilibrium in favor of ester formation, leading to a higher conversion yield. semanticscholar.orgrsc.org

Table 1: Effect of Temperature on Ester Conversion for a Representative Polyol Ester Synthesis (Pentaerythritol and Oleic Acid) This table illustrates the general principle of temperature's effect on esterification, based on data from a study on a similar polyol ester.

Reaction Temperature (°C)Ester Conversion (%)
15091.2
18092.7

Data adapted from a study on the esterification of oleic acid and pentaerythritol. researchgate.net

The molar ratio of the reactants—capric acid to dipentaerythritol—is a crucial parameter that significantly affects the extent of the esterification and the final product composition. semanticscholar.org The stoichiometric ratio for the complete formation of this compound is six moles of capric acid to one mole of dipentaerythritol. However, in practice, a slight to moderate excess of the fatty acid is used. acs.orgnih.gov

Using an excess of capric acid helps to ensure that all six hydroxyl groups on the dipentaerythritol molecule are esterified, pushing the reaction towards the formation of the fully substituted hexa-ester and minimizing the presence of partially substituted esters (mono-, di-, etc.) in the final product. researchgate.netacs.org Studies on similar polyol esters show that increasing the molar ratio of fatty acid to polyol can significantly increase the yield of the desired tetra-ester, although an excessive amount can sometimes be counterproductive or require more extensive purification steps. semanticscholar.org For the synthesis of pentaerythrityl tetrapelargonate, an acid-to-alcohol ratio of 4.1:1 was found to be effective. nih.gov

Table 2: Effect of Molar Ratio on Pentaerythritol (PE) Ester Yield This table demonstrates the impact of reactant ratios on product yield in a transesterification synthesis of PE esters, a process analogous to direct esterification.

Molar Ratio (Fatty Acid Methyl Ester : PE)PE Tetraester Composition (%)
4.00 : 15.0
4.25 : 119.1
4.50 : 135.2
4.75 : 113.9

Data adapted from a study on the transesterification of palm oil methyl esters (POME) and pentaerythritol. semanticscholar.org

Purification and Isolation Methodologies for this compound

The purification of this compound from the reaction mixture is a critical step to ensure its quality and performance characteristics. The process typically involves removing unreacted starting materials, catalysts, and byproducts. tiiips.com The primary techniques employed are distillation and chromatography, often used in conjunction to achieve high purity.

Distillation Techniques in Ester Separation

Distillation is a fundamental technique for purifying polyol esters like this compound, which are characterized by high molecular weights and consequently high boiling points. google.com The selection of the appropriate distillation method is crucial to prevent thermal degradation of the product.

Azeotropic Distillation: This method is useful for removing the water of reaction during the esterification process, which can help drive the equilibrium towards the formation of the ester. google.com An entraining agent that forms an azeotrope with water is added to the reaction mixture. google.com

Vacuum Distillation: To separate the high-boiling polyol ester from excess monocarboxylic acids and other volatile impurities, distillation is often carried out under reduced pressure. google.com This allows the distillation to occur at lower temperatures, minimizing the risk of thermal decomposition. google.com For instance, temperatures up to 200°C and pressures below 50 hPa are commonly employed. google.com

Molecular Distillation: For high molecular weight esters, such as those derived from propylene (B89431) glycol, molecular distillation (specifically short path distillation) is an effective purification method. google.comwipo.int This technique is performed under high vacuum and involves a short distance between the evaporator and the condenser, which is ideal for thermally sensitive compounds. google.com Conditions for purifying palm-based polyol esters using short path distillation can involve temperatures of at least 200 to 225 °C and a reduced pressure of at least 5 Pa (0.05 mbar) to effectively remove unreacted acids. wipo.int

Steam Treatment: Following the initial distillation, a steam treatment or steam distillation may be performed to remove odorous compounds and residual volatile acids. google.com This process is typically conducted at temperatures between 100 and 250°C. google.com

Chromatographic Separation and Purification Strategies

Chromatography offers a high-resolution separation technique for complex mixtures of esters, including the purification of this compound. This method is particularly valuable for separating components with similar volatilities but different polarities.

Column Chromatography: This is a versatile method for separating and fractionating esters. tudelft.nl For high-molecular-weight polymers, multigram-scale separation can be achieved using normal-phase column cartridges with a solvent gradient. nih.gov The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (a single solvent or a mixture) is critical for effective separation based on the polarity differences of the components. Preliminary analysis using thin-layer chromatography (TLC) is often used to determine the optimal solvent system for the larger-scale column separation. nih.gov

Gas Chromatography (GC): While challenging for high molecular weight compounds like steryl esters (600-700 g/mol ), gas chromatography can be used for their analysis. nih.gov The high temperatures required for elution necessitate the use of thermally stable columns. nih.gov Ionic liquid capillary columns have shown promise in separating complex steryl esters based on both the total carbon number and the degree of unsaturation of the fatty acid chains. nih.gov

Liquid Chromatography (LC): Liquid chromatography, particularly in combination with mass spectrometry (LC/MS), is a powerful tool for the analysis and structural characterization of high-molecular-weight esters. copernicus.org For instance, LC has been successfully used to separate and identify esters in secondary organic aerosols. copernicus.org The separation is typically performed on columns like the Atlantis T3, which are suitable for a range of polar and nonpolar compounds. copernicus.org

Chemical Reactivity and Transformation of this compound

The chemical reactivity of this compound is primarily governed by its six ester linkages. These ester groups are susceptible to hydrolysis, a reaction that breaks the ester bond to form a carboxylic acid and an alcohol. This process can be catalyzed by either acids or bases.

Hydrolysis Mechanisms of Hexaester Linkages

Ester hydrolysis is a fundamental reaction where an ester reacts with water to produce a carboxylic acid and an alcohol. dalalinstitute.com The reaction can be catalyzed by either an acid or a base. dalalinstitute.com

Acid-Mediated Hydrolysis Kinetics

The acid-catalyzed hydrolysis of esters is a reversible process. dalalinstitute.comchemguide.co.uk To drive the reaction towards completion, a large excess of water is typically used. chemguide.co.uklibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acidic solutions. chemguide.co.uklibretexts.org This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. chemguide.co.uklibretexts.org

Recent studies using density functional theory (DFT) calculations suggest that the protonation of the ester's alkyl-oxygen generates a highly active acylium ion. rsc.org This protonation step, with an activation energy of 4–10 kcal mol⁻¹, is considered the rate-controlling step of the hydrolysis. rsc.org The subsequent reaction of the acylium ion with water molecules is spontaneous. rsc.org

The general mechanism for acid-catalyzed ester hydrolysis can be summarized in the following steps:

Protonation of the carbonyl oxygen. chemguide.co.uklibretexts.org

Nucleophilic attack by water on the carbonyl carbon. chemguide.co.uklibretexts.org

Proton transfer to one of the hydroxyl groups.

Elimination of the alcohol molecule.

Deprotonation to regenerate the acid catalyst and form the carboxylic acid. chemguide.co.uk

It is important to note that hydrolysis of esters like this compound can begin to occur at a pH below 4. google.com

Base-Mediated Hydrolysis Kinetics

The rate of base-catalyzed hydrolysis is influenced by steric factors. For example, studies on the hydrolysis of dimethyl and monomethyl esters of cyclohexanedicarboxylic acids have shown that the difference in rate constants for the hydrolysis of the first and second ester groups is significant. acs.org This is attributed to the negative charge on the initially formed ester-ion, which repels the approaching hydroxide (B78521) ion, thus slowing down the hydrolysis of the second ester group. acs.org

The general mechanism for base-catalyzed ester hydrolysis involves:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the alkoxide leaving group.

Proton transfer from the newly formed carboxylic acid to the alkoxide, resulting in a carboxylate salt and an alcohol. chemistrysteps.com

Hydrolysis of esters can also occur at a pH over 7. google.com

Parameter Acid-Mediated Hydrolysis Base-Mediated Hydrolysis
Catalyst H₃O⁺OH⁻
Reversibility Reversible dalalinstitute.comchemguide.co.ukIrreversible chemistrysteps.com
Rate-Determining Step Protonation of the ester rsc.orgNucleophilic attack by OH⁻
Key Intermediate Protonated ester / Acylium ion chemguide.co.uklibretexts.orgrsc.orgTetrahedral intermediate
Products Carboxylic acid and alcohol dalalinstitute.comCarboxylate salt and alcohol chemistrysteps.com
pH Range Typically pH < 4 google.comTypically pH > 7 google.com

Oxidative Degradation Pathways of this compound

Polyol esters like this compound are known for their high thermal and oxidative stability compared to mineral oil-based products, which makes them suitable for high-temperature applications. nist.govrumanza.com However, they are not immune to degradation. nist.gov The degradation process is complex, with multiple potential pathways, especially under severe conditions involving high temperatures and the presence of oxygen. researchgate.net

The primary mechanism of degradation is oxidation, which can lead to an increase in viscosity, the formation of sludge, and the generation of deposits. researchgate.net The ester linkages are susceptible to hydrolysis, especially under conditions of strong acid or alkali. paulaschoice.comsaapedia.org The process of thermal-oxidative degradation involves the attack of oxygen on the ester molecules, leading to the formation of hydroperoxides. researchgate.net These intermediates can then decompose into other products. researchgate.net

Several factors influence the rate and pathway of degradation:

Temperature: Higher temperatures significantly accelerate degradation. Polyol esters are generally stable up to high temperatures, with initial thermal degradation reported above 300°C. researchgate.net

Presence of Metals: Metals like copper can act as catalysts, accelerating the degradation of certain polyol esters. researchgate.net

Antioxidants: The presence of antioxidants, such as hindered phenols or aromatic amines, can significantly delay the onset of oxidation and prolong the life of the compound. ncsu.eduresearchgate.net These additives work by scavenging radicals and inhibiting oxidative reactions. researchgate.net

Degradation can ultimately lead to the formation of higher-molecular-weight products through polymerization and condensation reactions, which contribute to sludge and deposit formation. ncsu.edu The final breakdown products of complete oxidation are typically carbon dioxide (CO2) and water. saapedia.orgeuropa.eu

Interactive Table 2: Degradation Characteristics of Polyol Esters This table outlines the key aspects of the degradation of polyol esters like this compound.

AspectDescriptionDetailsSource(s)
Primary Mechanism The main chemical process causing degradation.Thermo-oxidative degradation. researchgate.netgoogle.com
Secondary Mechanism Another common degradation pathway.Hydrolysis of ester linkages, especially in the presence of strong acids or bases. paulaschoice.comsaapedia.org
Key Intermediates Transient species formed during oxidation.Hydroperoxides. researchgate.net
Degradation Products Substances formed as the compound breaks down.High-molecular-weight polymers (sludge), volatile compounds. researchgate.netncsu.edu
Ultimate Products Final products of complete degradation.Carbon dioxide and water. europa.eu
Accelerating Factors Conditions that speed up degradation.High temperatures (>220 °C), presence of metals (e.g., copper). researchgate.netresearchgate.netncsu.edu
Inhibiting Factors Additives that slow degradation.Antioxidants (e.g., hindered phenols, aromatic amines). ncsu.eduresearchgate.net

Polymerization and Cross-linking Reactions Involving this compound

This compound itself is generally not used as a monomer for polymerization reactions. Its primary role in polymer systems is that of an additive, such as a plasticizer, emollient, or viscosity control agent, where it is physically blended into a polymer matrix rather than chemically reacting to become part of the polymer backbone. saapedia.orggoogle.com

However, the chemistry of its parent alcohol, dipentaerythritol, is highly relevant to polymerization and cross-linking. ruibaocafo.com Dipentaerythritol has six reactive hydroxyl groups, making it a highly functional cross-linking agent. ruibaocafo.com Cross-linking is a process that forms a three-dimensional network of polymer chains, significantly enhancing mechanical strength, thermal stability, and chemical resistance. ebeammachine.com

Dipentaerythritol can participate in cross-linking through several reactions:

Esterification: It can react with polymers containing carboxylic acid or acid anhydride (B1165640) groups to form ester cross-links. ruibaocafo.com

Reaction with Epoxides: The hydroxyl groups can react with epoxy resins to form ether linkages, curing the resin into a hard, durable material used in adhesives and coatings. ruibaocafo.com

While this compound is the fully esterified, and thus largely unreactive, version of this polyol, its presence is noted in formulations that contain cross-linked polymers. For instance, it is found in cosmetic products formulated with cross-linked hyaluronic acid. cosmetic2go.fr In such cases, it serves its function as a conditioning and texturizing agent within the stable, cross-linked polymer matrix. paulaschoice.com Its role is to enhance the physical properties of the final product, not to participate in the cross-linking reaction itself. paulaschoice.com

Physicochemical and Colloidal Mechanisms of Dipentaerythrityl Hexacaprate

Emulsification Mechanisms and Interfacial Phenomena

The primary role of an emulsifier is to enable the formation and stabilization of an emulsion, which is a dispersion of two or more immiscible liquids. Dipentaerythrityl hexacaprate, a non-ionic surfactant, achieves this through several interrelated mechanisms at the oil-water interface. nbinno.com

Surface Tension Reduction by this compound

The formation of an emulsion requires energy to create a large interfacial area between the dispersed and continuous phases. This energy input is substantial due to the high interfacial tension that naturally exists between immiscible liquids like oil and water. Emulsifiers work by lowering this energy barrier. biolinscientific.com

This compound possesses an amphiphilic nature, although it is predominantly lipophilic. Its large, branched structure contains ester functional groups that have an affinity for the water phase (hydrophilic parts), while its long hydrocarbon chains are drawn to the oil phase (lipophilic parts). When introduced into an oil-water system, the molecules preferentially adsorb at the interface. This orientation disrupts the strong cohesive forces between water molecules, leading to a significant reduction in the interfacial tension. nbinno.comijirss.com By lowering the energy required to form droplets, this compound facilitates the dispersion of one liquid into the other during the emulsification process.

Role in Interfacial Film Formation and Emulsion Stabilization

Beyond simply reducing interfacial tension, long-term emulsion stability is critically dependent on the properties of the interfacial film formed by the emulsifier around the dispersed droplets. nih.gov This film acts as a barrier that prevents the droplets from coalescing, which is the primary mechanism of emulsion breakdown. mdpi.com

The stability conferred by the this compound film is largely mechanical and steric, a consequence of its large and complex molecular structure. Key characteristics of this stabilizing film include:

Steric Hindrance: The bulky, branched structure of the this compound molecule creates a significant physical barrier around the droplets. When two droplets approach each other, these large molecules prevent them from getting close enough for coalescence to occur.

Viscoelasticity: The interfacial film is not merely a static barrier; it possesses viscoelastic properties. nih.gov Interfacial rheology studies show that a film with high elasticity is more effective at resisting deformations that can lead to rupture and coalescence. mdpi.comnih.gov When droplets collide or are subjected to shear, a highly elastic film can deform and then recover its shape, maintaining its integrity. The branched nature of polyol esters like this compound contributes to forming a more robust and viscoelastic interfacial film compared to simpler, linear emulsifiers. nih.gov

This combination of steric repulsion and the formation of a durable, viscoelastic film provides a powerful mechanism for stabilizing emulsions over time and under various conditions. nbinno.com

Interaction with Co-emulsifiers in Multi-component Systems

The mechanism behind this synergy involves the concept of mixed interfacial films. Co-emulsifiers, which are typically smaller molecules, can pack into the spaces between the larger, bulkier this compound molecules at the oil-water interface. This more efficient packing leads to:

Increased Film Density: The incorporation of co-emulsifiers creates a more condensed and less permeable interfacial film, strengthening the barrier against coalescence. nih.gov

Enhanced Viscoelasticity: The interactions between this compound and the co-emulsifier can increase the elasticity of the interfacial film, further improving its ability to withstand mechanical stress.

Modified Liquid Crystal Structures: Co-emulsifiers like fatty alcohols can promote the formation of lamellar gel networks in the continuous phase of the emulsion. nih.gov These networks immobilize water molecules, significantly increasing the viscosity of the formulation and preventing droplet movement, thereby inhibiting creaming and coalescence.

This synergistic relationship allows formulators to create highly stable emulsions with tailored sensory profiles.

Rheological Modification Principles

Rheology is the study of the flow and deformation of matter. This compound acts as a rheology modifier, influencing the viscosity and flow properties of formulations. This function is crucial for product performance, stability, and sensory experience. youtube.comresearchgate.net

Viscosity Control Mechanisms in Disperse Systems

This compound contributes to the viscosity of disperse systems, such as emulsions, primarily through its influence on the continuous phase. Its large molecular size and complex, branched structure are key to its function as a thickening agent. pacificspecialityoils.com

The primary mechanism for viscosity control is the formation of a complex molecular network within the liquid phase. The long, entangled hydrocarbon chains of the ester molecules create internal friction, increasing the resistance to flow. youtube.com In an emulsion, these molecules interact with each other and with other components of the oil phase, effectively increasing the "internal structure" of the formulation. This effect is particularly pronounced in oil-in-water emulsions where it thickens the dispersed oil phase and, through interactions at the interface, can also structure the continuous water phase, especially when used with co-emulsifiers that form gel networks. entegris.com

The table below summarizes the key molecular features of this compound and their impact on viscosity.

Molecular FeatureMechanism of Viscosity IncreaseImpact on Formulation
High Molecular WeightIncreased intermolecular drag and van der Waals forces.Contributes to a richer, more substantive feel.
Branched StructureGreater potential for molecular entanglement and interlocking.Enhances the three-dimensional structure, leading to higher viscosity.
Multiple Ester GroupsPotential for polar interactions and association with other polar molecules (e.g., co-emulsifiers).Can contribute to the formation of stabilizing liquid crystal structures.

Influence on Flow Properties of Formulations

The inclusion of this compound significantly affects the flow properties of formulations, which is directly related to the consumer's sensory perception. cosmeticsandtoiletries.com Formulations containing this ester are often described as having a "cushiony" and soft after-feel. specialchem.com

A key rheological property imparted by this compound is shear-thinning (or pseudoplastic) behavior. nih.gov This means the viscosity of the product is high when at rest (in the container) but decreases when shear stress is applied (e.g., rubbing the cream onto the skin). researchgate.net This behavior is highly desirable in cosmetic and topical products for several reasons:

Stability in Storage: The high at-rest viscosity prevents the settling of suspended particles and the creaming of emulsion droplets.

Ease of Application: When the user applies the product, the viscosity drops, allowing it to be spread easily and smoothly across the skin. researchgate.net

Pleasant Skin Feel: After application, the shear stress is removed, and the viscosity begins to recover, leaving a substantive, non-tacky film on the skin, contributing to the perceived "cushion" and softness. specialchem.comnih.gov

The table below outlines the relationship between the rheological effects of this compound and the resulting sensory characteristics of a formulation.

Rheological PropertyMechanismSensory/Functional Consequence
High At-Rest ViscosityMolecular entanglement and formation of a weak gel-like structure.Product appears thick and rich; prevents phase separation.
Shear-ThinningAlignment of molecules and breakdown of the structure under stress.Easy to spread during application; smooth flow from packaging.
Post-Shear Structure RecoveryRe-entanglement of molecules after shear is removed.Leaves a substantive, soft, and non-greasy after-feel.

Mechanisms of Film Formation by this compound

The formation of a stable, continuous film by this compound is a multi-faceted process that begins at the molecular level and culminates in the macroscopic properties of the final coating. This process is largely governed by the principles of evaporation and coalescence, where the solvent or carrier phase evaporates, allowing the dispersed molecules to pack together and form a cohesive film. The unique molecular structure of this compound, characterized by a central polar core and multiple non-polar fatty acid chains, plays a pivotal role in this transformation.

Molecular Self-Assembly at Interfaces

At the heart of this compound's film-forming capability lies its ability to undergo molecular self-assembly at interfaces, particularly at the oil-water or air-water interface. This spontaneous organization is driven by the amphiphilic nature of the molecule, where the polar ester groups are attracted to the aqueous phase while the long, non-polar caprate chains are repelled by it.

This molecular arrangement leads to a reduction in the interfacial tension between immiscible phases, a critical factor in the formation of stable emulsions and the even spreading of a coating. The self-assembly process results in the formation of ordered, monolayer-like structures at the interface, which act as the foundational building blocks of the final film. The efficiency of this self-assembly is influenced by factors such as the concentration of the ester, the pH and ionic strength of the aqueous phase, and the temperature of the system.

The flexible nature of the caprate chains allows them to adopt various conformations at the interface, from a coiled state in less crowded environments to a more extended and tightly packed arrangement as the concentration increases. This adaptability is crucial for the formation of a well-defined and stable interfacial layer.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 68130-24-5
Molecular Formula C58H106O13 to C70H130O13
Molecular Weight 1011.45 to 1179.77 g/mol
Appearance Colorless transparent liquid
Solubility in Water Insoluble

This table presents key physicochemical data for this compound, which influences its interfacial behavior and film-forming properties.

Influence on Coating and Film Integrity

The integrity of a coating or film is paramount to its performance, whether it's providing a protective barrier on a surface or creating a smooth, even layer on the skin. The molecular characteristics of this compound directly contribute to the robustness and functionality of the films it forms.

The complex, branched structure of the dipentaerythritol (B87275) core, combined with the multiple fatty acid chains, creates a high degree of entanglement and intermolecular interaction once the film is formed. This intricate network enhances the cohesive strength of the film, making it more resistant to cracking and flaking. In polyester-based polyurethane coatings, the inclusion of polyols like dipentaerythritol has been shown to improve oil resistance and maintain surface integrity, particularly when a higher degree of crosslinking is achieved. lesielle.com

Furthermore, the long, flexible caprate chains contribute to the flexibility of the film. This is a critical attribute in applications where the coated surface may be subject to bending or stretching, preventing the film from becoming brittle. The presence of these non-polar chains also imparts a hydrophobic character to the film, enhancing its water-repellent properties and acting as a barrier to moisture.

Research on polyester (B1180765) polyol-based coatings has demonstrated that the introduction of complex polyols like dipentaerythritol can lead to a broader molecular weight distribution, which can be beneficial for achieving a balance of hardness and flexibility in the final film. lesielle.com The synergistic effect of the rigid core and the flexible side chains of this compound results in a film that is both strong and pliable.

Table 2: Functional Attributes of this compound in Formulations

Functional AttributeMechanism
Emulsifying Agent Reduces interfacial tension between oil and water phases through molecular self-assembly.
Film Former Forms a continuous, cohesive film upon solvent evaporation, driven by intermolecular forces.
Viscosity Control The branched structure and intermolecular interactions contribute to the overall viscosity of the formulation.
Smoothing Agent Fills in minor surface irregularities to create a more even and smooth appearance.

This table outlines the key functions of this compound in various formulations and the underlying mechanisms responsible for these effects.

Advanced Applications and Materials Science Integration of Dipentaerythrityl Hexacaprate

Role in Polymer Chemistry and Material Science

In the realm of polymer chemistry, Dipentaerythritol (B87275) hexacaprate serves as a key additive that modifies and enhances the intrinsic properties of polymeric materials. Its utility stems from its ability to act as a plasticizer, a film-forming agent, and a processing aid, thereby improving both the performance of the final product and the efficiency of the manufacturing process.

Integration into Polymeric Formulations as an Additive

Dipentaerythrityl hexacaprate is integrated into a variety of polymeric formulations to improve flexibility, workability, and durability. As a plasticizer, it is incorporated into rigid polymers, such as polyvinyl chloride (PVC), to increase their flexibility and distensibility. The long, branched alkyl chains of the caprate and caprylate groups intersperse between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature of the polymer. This results in a more pliable and less brittle material.

Its application extends to thermoplastic elastomers (TPEs), where it can be used as a softener to achieve lower hardness without compromising tensile strength and elongation properties. In some formulations, this compound is part of a blend of softeners and other polymers, such as polyethylene, to create TPEs with specific performance characteristics. Patents have described compositions of thermoplastic elastomers that include this compound as a component in a complex blend designed to achieve a balance of properties including hardness, melt viscosity, and bio-based content google.comepo.org.

Furthermore, its function as a film-forming agent is utilized in coatings and personal care products, where it contributes to the formation of a continuous, cohesive film on a surface lesielle.comphytoaxia.com. This property is valuable in applications requiring protective barriers or specific textural attributes.

Contribution to the Chemical Stability and Processability of Polymers

The incorporation of this compound can positively influence the chemical stability and processability of polymers. As a member of the polyol ester family, it exhibits good thermal and oxidative stability, which can be conferred to the polymer matrix. Polyol esters are known for their use in high-temperature applications due to their stability and low volatility dle.com.tw. This inherent stability can help protect the polymer from degradation during high-temperature processing steps such as extrusion and injection molding.

From a processability standpoint, this compound acts as a lubricant, reducing friction between polymer chains and between the polymer and processing equipment phoenixplastics.com. This leads to several benefits:

Enhanced Melt Flow and Reduced Viscosity: By lowering the viscosity of the polymer melt, it allows for easier and more energy-efficient processing phoenixplastics.com.

Improved Surface Finish: The lubricating effect can prevent surface defects like melt fracture, resulting in a smoother and higher-quality product surface phoenixplastics.com.

Reduced Die Build-Up: It can minimize the accumulation of degraded polymer at the die exit, leading to longer production runs and less downtime for cleaning.

The rheological properties of polymer melts are critical for processing, and additives like this compound can modify these properties to optimize flow behavior. The study of polymer melt rheology helps in understanding how materials behave under the shear and extensional flows encountered in processing machinery tainstruments.comyoutube.com. While specific data on this compound's effect on the rheology of various industrial polymers is not extensively published in public literature, the known functions of polyol esters as processing aids suggest a significant impact on melt processability.

Chemical Principles of Pigment Dispersion by this compound

This compound is also utilized as a pigment dispersant, particularly in cosmetic and coating formulations. Its effectiveness in this role is governed by fundamental chemical principles related to the stabilization of particulate dispersions and interactions at interfaces.

Stabilization of Particulate Dispersions

The primary function of a dispersant is to ensure that solid pigment particles are evenly distributed and remain suspended within a liquid medium, preventing agglomeration and settling. This compound achieves this through steric stabilization. The mechanism involves the adsorption of the dispersant molecules onto the surface of the pigment particles.

The large, bulky structure of this compound, with its multiple fatty acid chains extending from a central core, creates a physical barrier around the pigment particles. When two such coated particles approach each other, the extended chains prevent them from coming into close enough contact for attractive van der Waals forces to cause them to aggregate. This steric hindrance overcomes the natural tendency of the particles to clump together, resulting in a stable dispersion.

Interactions at Pigment-Liquid Interfaces

The process of pigment dispersion involves three key stages: wetting, separation, and stabilization. This compound plays a role in these interfacial phenomena.

Wetting: The ester groups in the this compound molecule have a degree of polarity, which allows them to interact with the often-polar surfaces of inorganic pigments. This interaction facilitates the displacement of air from the pigment surface and promotes wetting by the liquid vehicle.

Interfacial Tension Reduction: By adsorbing at the pigment-liquid interface, this compound can reduce the interfacial tension between the solid pigment particles and the surrounding liquid. This reduction in interfacial energy makes the dispersion process more thermodynamically favorable.

Adsorption onto Pigment Surfaces: The effectiveness of this compound as a dispersant is dependent on its ability to adsorb strongly onto the pigment surface. The nature of this adsorption can be influenced by the specific chemical functionalities on the pigment surface and the structure of the dispersant.

Synergistic Chemical Interactions in Complex Formulations

In many advanced material formulations, this compound is used in conjunction with other additives to achieve a desired performance profile. These combinations can lead to synergistic effects, where the combined performance is greater than the sum of the individual components.

In the context of plasticized PVC, this compound can be part of a complex blend of plasticizers and stabilizers. The interactions between different plasticizers and their compatibility with the PVC matrix are critical for the long-term performance and stability of the final product. Research on blends of plasticizers has shown that synergistic effects can be observed, influencing properties such as the solid-gel transition temperature and polymer-plasticizer interaction values researchgate.net.

The table below summarizes the functions and potential synergistic interactions of this compound in complex formulations.

Additive ClassFunction of this compoundPotential Synergistic Interaction
Antioxidants Co-stabilizer, improves solubility and dispersion of antioxidants.Enhanced long-term thermal and oxidative stability of the polymer. This compound ensures uniform distribution of primary and secondary antioxidants, leading to more effective interruption of degradation pathways nih.govcnlubricantadditive.com.
Other Plasticizers Primary or secondary plasticizer.Optimized flexibility, permanence, and processing characteristics. Blends can be formulated to achieve a balance of properties not attainable with a single plasticizer researchgate.net.
Pigments Dispersing agent.Improved color strength, stability, and consistency in pigmented systems.
Stabilizers (e.g., for PVC) Co-stabilizer, internal lubricant.Enhanced thermal stability during processing and service life of PVC products.

Solubilization and Carrier Functions for Active Chemical Compounds

This compound excels as a solubilizing agent and carrier for a variety of active chemical compounds, a critical function in the formulation of effective cosmetic and pharmaceutical products. Its large, branched structure and multiple ester functional groups create a non-polar environment that can effectively dissolve and stabilize lipophilic (oil-soluble) active ingredients that are otherwise difficult to incorporate into formulations.

One of the most notable applications in this area is its use as a solvent for organic ultraviolet (UV) filters in sunscreen products. Many UV filters, such as avobenzone and oxybenzone, are crystalline solids with limited solubility in common cosmetic oils. This compound's high solvent power allows for the incorporation of these actives at efficacious concentrations without crystallization, ensuring uniform protection across the skin.

Beyond sunscreens, this compound is an effective carrier for various oil-soluble vitamins and botanical extracts. For instance, it can enhance the solubility and delivery of active ingredients like retinyl palmitate (a form of Vitamin A) and ascorbyl palmitate (a fat-soluble form of Vitamin C), thereby improving their bioavailability and efficacy in anti-aging and antioxidant formulations. Its emollient properties also contribute to a desirable skin feel, making it a preferred choice for delivering these actives in a cosmetically elegant manner.

The carrier function of this compound also extends to its ability to disperse pigments in color cosmetics. It wets the surface of pigments, allowing for a more uniform distribution within the formulation, which translates to better color payoff and a more consistent application.

Interactive Data Table: Solubility of Selected Active Ingredients in this compound

Active IngredientChemical ClassTypical Use in CosmeticsSolubility in this compound
AvobenzoneDibenzoylmethane derivativeUVA FilterHigh
OxybenzoneBenzophenone derivativeUVB and UVA2 FilterHigh
Retinyl PalmitateVitamin A derivativeAnti-agingGood
Ascorbyl PalmitateVitamin C derivativeAntioxidantModerate
Salicylic AcidBeta-hydroxy acidExfoliant, Anti-acneLow (practically insoluble)

Note: "High" indicates that the active can be dissolved at typical use concentrations without recrystallization. "Good" and "Moderate" indicate decreasing levels of solubility. "Low" indicates poor solubility.

Interactions with Preservatives and Fragrance Compounds at a Molecular Level

The performance of preservatives and the longevity of fragrances in a cosmetic formulation can be significantly influenced by their interactions with other ingredients in the oil phase. While direct molecular-level studies on the interaction of this compound with specific preservatives and fragrance compounds are not extensively published in publicly available literature, general principles of cosmetic science allow for an understanding of these interactions.

Interactions with Preservatives:

The efficacy of preservatives in an emulsion is dependent on their partitioning between the oil and water phases. For a preservative to be effective, it must be present at a sufficient concentration in the water phase and at the oil-water interface, where microbial growth is most likely to occur. As a highly lipophilic ester, this compound can act as a reservoir for oil-soluble preservatives. This can have two opposing effects:

Potential for Reduced Efficacy: If a significant portion of the preservative partitions into the this compound-rich oil phase, its concentration in the aqueous phase may be reduced below the minimum inhibitory concentration (MIC), thereby compromising the preservative system's effectiveness.

Reservoir Effect: Conversely, the oil phase can act as a reservoir, slowly releasing the preservative into the aqueous phase over time, which could potentially contribute to a longer-lasting preservative effect.

The actual impact depends on the specific preservative's oil/water partition coefficient and its interaction with the other components of the formulation. For instance, a highly oil-soluble preservative like butylparaben would be expected to partition more into this compound than a more water-soluble preservative like phenoxyethanol.

Interactions with Fragrance Compounds:

The interaction between this compound and fragrance compounds primarily influences the fragrance's volatility and longevity on the skin. Fragrance compounds are typically volatile molecules, and their release from a product is a complex process.

This compound, being a large and relatively non-volatile molecule, can interact with fragrance molecules through weak van der Waals forces. This can help to "fix" the more volatile top and middle notes of a fragrance, slowing down their evaporation rate and leading to a more linear and longer-lasting scent profile. The large molecular size of this compound can create a less mobile environment for the smaller fragrance molecules, hindering their escape from the product film on the skin.

However, if the affinity between the fragrance molecules and this compound is too strong, it could suppress the "blooming" or initial burst of the fragrance upon application. Therefore, the art of perfumery in cosmetic formulations involves balancing these interactions to achieve both a pleasant initial impression and a lasting scent.

Compatibility with Diverse Chemical Classes in Blends

A key attribute of this compound in materials science and formulation development is its broad compatibility with a wide range of chemical classes commonly used in cosmetic and personal care products. This versatility allows formulators to create stable and aesthetically pleasing products with diverse functionalities.

Its ester nature makes it highly compatible with other esters, both natural and synthetic, as well as with a variety of other non-polar to semi-polar ingredients. This compatibility is crucial for creating stable emulsions and for achieving the desired sensory properties in a final product.

Interactive Data Table: Compatibility of this compound with Various Chemical Classes

Chemical ClassExample IngredientsCompatibilityNotes
Hydrocarbons Mineral Oil, Paraffin, SqualaneGoodForms stable mixtures, often used to modify the feel and spreadability of hydrocarbon-based products.
Fatty Alcohols Cetyl Alcohol, Stearyl AlcoholGoodActs as a co-emulsifier and texture enhancer in creams and lotions containing fatty alcohols.
Triglycerides Caprylic/Capric Triglyceride, Shea ButterExcellentHighly miscible, often used in combination to create rich and emollient textures.
Silicones Dimethicone, CyclopentasiloxaneModerateCan be incorporated into silicone-based formulations, but may require a co-solvent or emulsifier for optimal stability, especially at high concentrations.
Polar Oils Castor Oil, Polyglyceryl EstersModerate to GoodCompatibility depends on the polarity of the specific oil. Generally compatible with many semi-polar oils.
Waxes Beeswax, Carnauba WaxGoodCan be used in stick and balm formulations to modify texture and provide a smooth glide.

This broad compatibility profile allows for the creation of a wide array of product forms, from lightweight lotions and serums to heavy creams and ointments. By understanding and leveraging the solubilizing, carrier, and compatibility functions of this compound, materials scientists and formulators can develop innovative and high-performing products that meet the demands of the modern consumer.

Biochemical Interactions and Anti Glycation Mechanisms in Vitro Studies

Chemical Pathways of Advanced Glycation End-product (AGE) Formation

The formation of AGEs is a complex cascade of reactions, broadly known as the Maillard reaction. This process can be divided into three main stages:

Early Stage: This stage involves the reversible formation of a Schiff base from the condensation of a reducing sugar (like glucose or fructose) with a free amino group of a protein. The Schiff base then undergoes an irreversible rearrangement to form a more stable Amadori product.

Intermediate Stage: The Amadori products can then undergo a series of reactions including oxidation, dehydration, and cyclization to form highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal, and 3-deoxyglucosone. These dicarbonyls are potent precursors to AGEs.

Late Stage: In the final stage, the reactive dicarbonyl intermediates react with free amino groups of proteins, leading to the formation of a heterogeneous group of stable, cross-linked, and fluorescent compounds known as AGEs. Prominent examples of AGEs include pentosidine (B29645) and Nε-(carboxymethyl)lysine (CML).

Several pathways contribute to the formation of these reactive dicarbonyl intermediates, including the Hodge pathway, the Namiki pathway, and the Wolff pathway, all of which describe different routes of sugar fragmentation and oxidation that lead to the generation of AGE precursors.

In vitro Inhibition of AGE Formation by Dipentaerythrityl hexacaprate

Currently, there is a notable absence of direct in vitro studies investigating the anti-glycation activity of this compound. However, based on its chemical structure as a hexaester of dipentaerythritol (B87275) and caprylic/capric acid, a theoretical discussion of its potential inhibitory mechanisms can be put forth. This compound is a large, lipophilic molecule, and its potential anti-glycation activity in an in vitro setting would likely be influenced by its solubility and interaction with the components of the model system.

In vitro model systems are crucial for screening and mechanistically evaluating potential anti-glycation agents. A commonly used model involves the incubation of a protein, such as bovine serum albumin (BSA), with a reducing sugar, typically glucose or fructose, at a physiological temperature and pH for several weeks. The formation of fluorescent AGEs is monitored over time using a spectrofluorometer. Non-fluorescent AGEs like CML can be quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

The potential anti-glycation activity of a test compound is assessed by its ability to reduce the formation of these AGE markers in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the potency of different inhibitors.

Table 1: Representative IC50 Values of Known Anti-Glycation Agents in a BSA-Glucose in vitro Model

CompoundIC50 (mM)Mechanism of Action
Aminoguanidine1.2Trapping of reactive dicarbonyls
Pyridoxamine2.5Inhibition of Amadori product degradation
Carnosine3.0Carbonyl scavenging, metal chelation
Metformin5.0Reduction of precursor formation

Note: The IC50 values presented are representative and can vary depending on the specific experimental conditions.

Known anti-glycation agents exert their effects through various mechanisms. These include:

Trapping of Reactive Carbonyl Species (RCS): Compounds with nucleophilic centers, such as aminoguanidine, can directly trap reactive dicarbonyl intermediates like methylglyoxal, preventing them from reacting with proteins.

Chelation of Metal Ions: Transition metals can catalyze the auto-oxidation of sugars and Amadori products, accelerating AGE formation. Chelating agents can inhibit this process.

Antioxidant Activity: Oxidative stress is a key factor in the conversion of Amadori products to AGEs. Antioxidants can scavenge free radicals and inhibit these oxidative reactions.

Inhibition of Protein Cross-linking: Some inhibitors can interfere with the final stage of AGE formation, preventing the cross-linking of proteins. This can be assessed by techniques like SDS-PAGE, which can visualize the extent of protein aggregation.

Theoretically, while this compound itself does not possess obvious nucleophilic or chelating moieties, its constituent parts, pentaerythritol (B129877) (a polyol) and capric acid (a fatty acid), could potentially have some influence. Some polyols have been investigated for their ability to modulate protein stability, which might indirectly affect glycation. Fatty acids, on the other hand, are susceptible to oxidation and could potentially interact with the oxidative pathways of AGE formation, though this is speculative and requires experimental validation.

Enzyme-Mediated Reactions with this compound in Model Biological Systems

While direct enzymatic reactions involving this compound in the context of glycation have not been reported, it is plausible that this ester could be a substrate for certain enzymes in a biological model system. Lipases are enzymes that catalyze the hydrolysis of esters. In vitro studies have shown that lipases can act on long-chain fatty acid esters. nih.gov Therefore, in a model biological system containing lipases, this compound could potentially be hydrolyzed to dipentaerythritol and capric acid.

The enzymatic release of these components could then have downstream effects on the glycation process. For instance, the local concentration of capric acid could influence the lipid environment, which may have an indirect effect on protein glycation. However, this is a hypothetical scenario, and dedicated in vitro studies would be necessary to determine if this compound is indeed a substrate for relevant enzymes and whether its hydrolysis products have any significant anti-glycation activity.

Conclusion and Future Research Directions

Summary of Key Research Findings on Dipentaerythrityl hexacaprate

This compound has been established as a versatile synthetic ester with significant research interest centered on its utility in high-performance lubrication, cosmetic formulations, and thermal energy storage. A primary finding is its excellent performance as a base oil in synthetic lubricants, attributed to its high viscosity index, low volatility, and superior thermal-oxidative stability. These properties make it suitable for demanding applications, including aviation and industrial oils.

In the field of cosmetics and personal care, research highlights its role as a multifunctional ingredient. It functions effectively as an emollient, emulsifier, and viscosity-controlling agent. nbinno.comcosmileeurope.euspecialchem.com Its unique molecular structure, a hexaester of dipentaerythritol (B87275) and a blend of fatty acids, allows it to form stable emulsions, reduce interfacial tension between oil and water phases, and impart a desirable texture and feel to skin care products. nbinno.comcosmileeurope.eulesielle.com Furthermore, it contributes to the skin's moisture barrier and improves softness. lesielle.com

A growing body of research has also focused on its application as an organic phase change material (PCM). These studies identify its capacity for latent heat storage with a suitable phase transition temperature for thermal management applications. Organic PCMs like this compound are noted for their chemical stability and non-corrosive nature. mdpi.com

Table 1: Summary of Key Investigated Properties of this compound

Property InvestigatedField of ApplicationKey Research Finding
Thermal & Oxidative StabilityLubricationExhibits high resistance to breakdown at elevated temperatures, ensuring longer fluid life.
Viscosity IndexLubricationMaintains viscosity over a wide temperature range, crucial for consistent performance.
Emulsification & EmollienceCosmeticsCreates stable oil-in-water mixtures and provides skin-conditioning and smoothing benefits. nbinno.comcosmileeurope.eu
Latent Heat StorageThermal ManagementCapable of absorbing and releasing significant thermal energy at a constant temperature.
Tribological PerformanceLubricationReduces friction and wear between moving surfaces, particularly when enhanced with nano-additives. mdpi.com

Unexplored Research Avenues in Synthesis and Catalysis

Current synthesis of this compound typically involves the esterification of dipentaerythritol with caproic acid, often employing traditional catalysts like stannous oxide or various acids. google.com While effective, these methods present opportunities for greener and more efficient alternatives, which remain largely unexplored.

A significant untapped research area is the development of enzymatic catalysis for its synthesis. Utilizing lipases as biocatalysts could lead to milder reaction conditions, higher selectivity (reducing byproduct formation), and a more sustainable manufacturing process. Research should focus on enzyme screening, immobilization techniques to enhance reusability, and optimizing reaction parameters like temperature and molar ratios for solvent-free systems.

Furthermore, the exploration of novel solid acid catalysts is a promising avenue. google.com Heterogeneous catalysts, such as functionalized zeolites, ion-exchange resins, or metal oxides, could simplify product purification, minimize catalyst corrosion issues, and allow for continuous flow reactor designs. google.com Investigating the relationship between the catalyst's acidic properties and surface structure and the resulting reaction kinetics and product yield is a critical research gap. Process intensification techniques, such as reactive distillation to continuously remove water byproduct and shift the reaction equilibrium, also warrant investigation to improve process efficiency.

Frontiers in Mechanistic Studies of this compound in Complex Chemical Systems

While the macroscopic performance of this compound is well-documented, a deeper, molecular-level understanding of its behavior in complex systems represents a major research frontier.

In tribology, the precise mechanism of lubricating film formation under extreme pressure and temperature conditions is not fully elucidated. Future studies should employ advanced in-situ characterization techniques, such as atomic force microscopy (AFM) and surface force apparatus (SFA), to probe the molecular architecture of the ester at the solid-liquid interface. A key question is how its branched, sterically hindered structure influences the packing and shear properties of the boundary film. Moreover, understanding the synergistic or antagonistic interactions between this compound and lubricant additives (e.g., anti-wear, anti-friction nanoparticles) at a mechanistic level is crucial for designing next-generation lubricants. mdpi.com

In the context of phase change materials, the kinetics of crystallization and melting need more fundamental study. Research is needed to understand how molecular self-assembly governs the nucleation and growth of crystals during solidification, as this dictates the rate of energy release. mdpi.comnih.gov The influence of confinement within micro- or nano-encapsulation shells on the phase transition thermodynamics and kinetics is another critical, underexplored area that is vital for preventing leakage and ensuring long-term cyclic stability in practical applications. nih.govsciencepublishinggroup.com

Potential for Novel Material Science Applications and Chemical Engineering Processes

The unique combination of properties possessed by this compound opens doors to several novel applications in material science and chemical engineering that are currently speculative but scientifically plausible.

Its high thermal stability and plasticizing properties could be leveraged in the development of advanced, high-performance polymers. It could serve as a bio-based, high-temperature plasticizer for polymers like PVC or engineering plastics, potentially enhancing their flexibility and processing characteristics without compromising thermal resistance.

In the realm of energy storage, beyond simple thermal management, its potential as a shape-stabilized composite PCM for advanced applications is a significant opportunity. psecommunity.org By incorporating it into highly conductive, porous scaffolds like carbon aerogels or graphene foams, multifunctional materials could be developed. mdpi.com Such composites could offer simultaneous thermal regulation and electromagnetic interference (EMI) shielding for sensitive electronics or be used in advanced thermal interface materials.

In chemical engineering, its low volatility and high boiling point make it a candidate as a green, reusable reaction medium or heat transfer fluid for high-temperature processes. Its efficacy as a solvent for specific catalytic reactions or as a benign heat transfer fluid in specialized chemical reactors is an area ripe for exploration.

Table 2: Potential Future Applications and Enabling Properties

Potential Application AreaEnabling PropertyResearch Direction
High-Performance PolymersHigh Thermal Stability, Plasticizing EffectIntegration as a bio-based plasticizer for engineering plastics.
Advanced Thermal ManagementLatent Heat Storage, Chemical StabilityDevelopment of nano-enhanced or shape-stabilized PCM composites. nih.govmdpi.com
Smart TextilesPhase Change PropertiesIncorporation into fibers for thermoregulating apparel.
Green Chemical ProcessesLow Volatility, High Boiling PointUse as a high-temperature, reusable reaction solvent or heat transfer fluid.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing Dipentaerythrityl Hexacaprate in experimental formulations?

  • Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to confirm ester functional groups (C=O stretching at ~1740 cm⁻¹) and gas chromatography (GC) with mass spectrometry (GC-MS) to quantify caprylic/capric acid ratios. Nuclear magnetic resonance (NMR) can resolve branching patterns in the pentaerythritol backbone. Ensure calibration with reference standards for reproducibility .

Q. How does this compound influence the rheological properties of emollient-based formulations?

  • Methodological Answer : Conduct rotational viscometry to measure viscosity profiles under shear stress (e.g., 0.1–100 s⁻¹). Compare formulations with/without DPE-HCC to isolate its impact on lubricity and film-forming behavior. Texture analyzers can quantify "cushioning" effects via force-displacement curves .

Q. What protocols ensure reproducible synthesis of this compound for academic studies?

  • Methodological Answer : Optimize esterification conditions (e.g., acid catalyst, 120–140°C, inert atmosphere) to minimize side reactions. Monitor reaction progress via acid value titration (<2 mg KOH/g indicates completion). Purify via molecular distillation to remove unreacted fatty acids and oligomers .

Advanced Research Questions

Q. How do conflicting data on DPE-HCC’s occlusivity arise, and how can they be reconciled in experimental design?

  • Methodological Answer : Discrepancies often stem from varying test substrates (e.g., silicone vs. human skin models). Standardize assays using ex vivo human skin or synthetic membranes (e.g., Strat-M®) under controlled humidity. Pair transepidermal water loss (TEWL) measurements with confocal microscopy to correlate occlusion with stratum corneum hydration .

Q. What strategies mitigate formulation instability caused by DPE-HCC’s interactions with cationic surfactants?

  • Methodological Answer : Pre-screen compatibility via zeta potential measurements and phase diagram mapping. Introduce nonionic co-emulsifiers (e.g., glyceryl stearate) to stabilize charged interfaces. Accelerated stability testing (40°C/75% RH for 12 weeks) can predict long-term phase separation risks .

Q. How can computational modeling predict DPE-HCC’s synergistic effects with other emollients (e.g., Tridecyl Trimellitate)?

  • Methodological Answer : Apply Hansen solubility parameters (HSPs) to model miscibility. Molecular dynamics (MD) simulations can visualize spatial arrangements in lipid bilayers. Validate predictions with differential scanning calorimetry (DSC) to detect eutectic melting points indicative of synergy .

Q. What advanced spectroscopic techniques resolve structural heterogeneity in commercial DPE-HCC samples?

  • Methodological Answer : Use high-resolution LC-MS/MS with electrospray ionization (ESI) to separate and identify oligomeric byproducts. Matrix-assisted laser desorption/ionization (MALDI-TOF) provides molecular weight distributions. Cross-validate with ¹³C NMR to assign branching anomalies .

Q. How does DPE-HCC enhance the functional performance of sunscreens beyond its emollient role?

  • Methodological Answer : Investigate its refractive index (RI ~1.46) to optimize UV filter dispersion (e.g., TiO₂, ZnO). Conduct in vitro SPF boosting tests using spectrophotometric methods (ISO 24443). Pair with fluorescence microscopy to assess film uniformity on skin mimics .

Data Presentation & Reproducibility Guidelines

  • Tabulate key physicochemical properties (e.g., viscosity, RI, solubility parameters) with error margins and statistical significance (p<0.05) .
  • Include raw datasets and processing scripts in supplementary materials to enable replication .
  • Adhere to IUPAC nomenclature and ISO/ASTM standards for material characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.